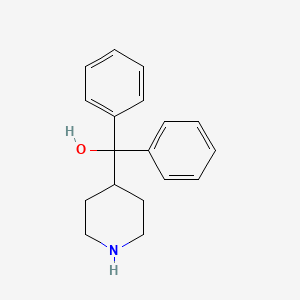
Azacyclonol
Cat. No. B1665903
Key on ui cas rn:
115-46-8
M. Wt: 267.4 g/mol
InChI Key: ZMISODWVFHHWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05541331
Procedure details


A 1.4 L hydrogenation shaker bomb was charged with 43.00 grams (0.165 moles) diphenyl-4-pyridylcarbinol, 8.00 grams 50% H2O wet 5% Pd on carbon (4 grams dry) and 350 ml xylene. The bomb was sealed, pressurized with 900 psi H2, and heated with shaking to 170° C. After 17 hours, the pressure was 1075 psi (at 170° C.) and the bomb was allowed to cool. The contents are poured out, heated to 70° C. and suction filtered carefully to remove the catalyst. GC analysis of the filtrate and washes at this point indicated 6.9% azacyclonol and 0.05% diphenyl-4-pyridylcarbinol. The filtrate was topped off on a rotary evaporator to a constant weight (42.65 grams). The sticky crude azacyclonol was removed and recrystallized from 200 ml heptane and 165 ml xylene. After chilling, filtration and over drying (2 hours, 100° C., 15 mm) a yield of 37.84 grams or 86.0% of azacyclonol was obtained, having a melting point of 163°-166° C.



Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O>C1(C)C(C)=CC=CC=1>[CH:4]1[CH:5]=[CH:6][C:1]([C:7]([OH:8])([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[CH:2][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(O)(C1=CC=NC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with shaking to 170° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bomb was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1075 psi (at 170° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The contents are poured out
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 70° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
suction filtered carefully
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was topped off on a rotary evaporator to a constant weight (42.65 grams)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sticky crude azacyclonol was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 200 ml heptane and 165 ml xylene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After chilling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over drying (2 hours, 100° C., 15 mm) a yield of 37.84 grams
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC(=CC1)C(C=2C=CC=CC2)(C3CCNCC3)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
